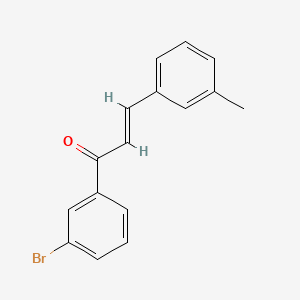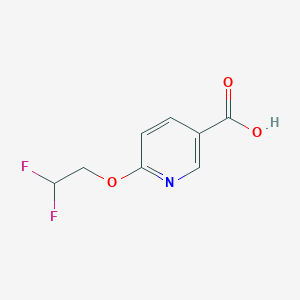
3-Ethyl-1-vinyl-2-pyrrolidone
概要
説明
3-Ethyl-1-vinyl-2-pyrrolidone is a chemical compound that belongs to the class of pyrrolidones. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, polymers, and industrial processes. This compound is characterized by its unique structure, which includes an ethyl group and a vinyl group attached to the pyrrolidone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-vinyl-2-pyrrolidone typically involves the reversible addition–fragmentation chain transfer (RAFT) copolymerization of this compound and N-vinylpyrrolidone. This process uses a difunctional chain transfer agent, such as S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate . The reaction conditions include maintaining a controlled temperature and using specific catalysts to achieve the desired molecular weight and composition of the copolymers.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization techniques. The RAFT polymerization method is commonly employed due to its ability to control the molecular characteristics of the resulting polymers. This method allows for the production of complex macromolecular architectures, including block copolymers and star polymers .
化学反応の分析
Types of Reactions
3-Ethyl-1-vinyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen, oxygen, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from the reactions of this compound include various polymers and copolymers, which have applications in different fields such as pharmaceuticals and industrial processes .
科学的研究の応用
3-Ethyl-1-vinyl-2-pyrrolidone has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-ethyl-1-vinyl-2-pyrrolidone involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydrophilicity and hydrogen bond–forming ability contribute to its effectiveness in improving the bioavailability and stability of drugs . Additionally, its unique structure allows it to interact with specific molecular pathways, enhancing its functionality in various applications.
類似化合物との比較
3-Ethyl-1-vinyl-2-pyrrolidone can be compared with other similar compounds, such as N-vinylpyrrolidone and 1-ethyl-2-pyrrolidone. While all these compounds belong to the pyrrolidone family, this compound is unique due to its specific structure, which includes both an ethyl and a vinyl group. This unique structure imparts distinct properties, such as enhanced hydrophilicity and hydrogen bond–forming ability .
List of Similar Compounds
- N-vinylpyrrolidone
- 1-ethyl-2-pyrrolidone
- 3-methyl-1-vinyl-2-pyrrolidone
特性
IUPAC Name |
1-ethenyl-3-ethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-7-5-6-9(4-2)8(7)10/h4,7H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWJIKJUNAHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107313-86-0 | |
| Details | Compound: Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107313-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901295168 | |
| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107313-86-0 | |
| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



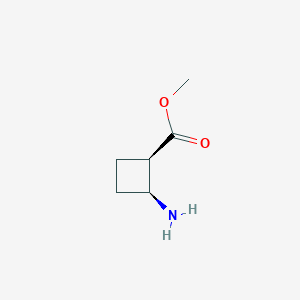
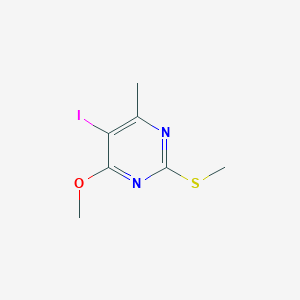
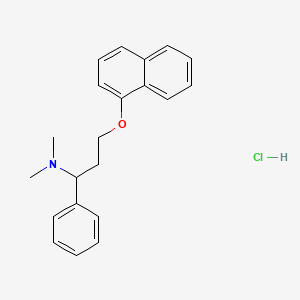

![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)
![benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B3079649.png)

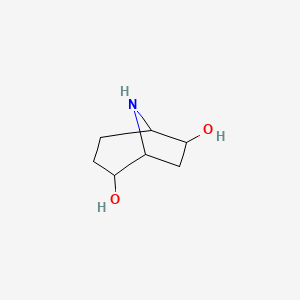
amine](/img/structure/B3079661.png)


